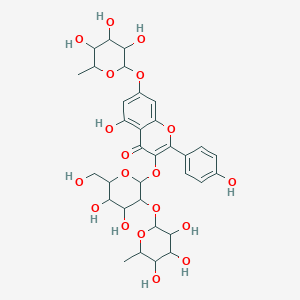
Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside belongs to the class of organic compounds known as flavonoid-7-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C7-position. Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside is primarily located in the cytoplasm. Outside of the human body, kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside can be found in broad bean and pulses. This makes kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside a potential biomarker for the consumption of these food products.
7-[(6-deoxyhexopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside is a member of flavonoids and a glycoside.
Wissenschaftliche Forschungsanwendungen
Isolation and Characterization
Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside has been identified in various plants, demonstrating its widespread presence in nature. For instance, it was isolated from the flowers of Delphinium formosum and characterized using spectral and chemical methods (Özden et al., 1998). Similarly, its presence was noted in leaves of Warburgia ugandensis, alongside other flavonol glycosides, determined through spectroscopic and chemical methods (Manguro et al., 2003).
Potential Medicinal Applications
Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside has been explored for its potential in medicinal applications. For example, a study on Schima wallichii Korth. leaves, which are consumed by non-human primates, isolated this compound and investigated its anti-cancer activities. It was found to inhibit cell proliferation in MCF-7 breast cancer cells and promote apoptosis via the caspase signaling cascade (Diantini et al., 2012). Another study demonstrated its potential in treating prostate cancer, showing its ability to inhibit cell proliferation in LNCaP human prostate cancer cell lines by upregulating the expression of various caspase proteins (Halimah et al., 2015).
Bioactivity and Enzymatic Preparation
Kaempferol and its glycosides, including kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside, have been noted for their diverse bioactivities. A comparative study of kaempferol and its glycosides revealed differences in antitumor, antioxidant, and anti-inflammatory activities. The study also discussed the enzymatic preparation of kaempferol from its glycosides, highlighting an environmentally friendly approach to obtaining biologically active compounds (Wang et al., 2018).
Eigenschaften
CAS-Nummer |
124027-49-2 |
|---|---|
Produktname |
Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside |
Molekularformel |
C33H40O19 |
Molekulargewicht |
740.7 g/mol |
IUPAC-Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
InChI |
InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(46-10)48-14-7-15(36)18-16(8-14)49-28(12-3-5-13(35)6-4-12)29(22(18)40)51-33-30(25(43)21(39)17(9-34)50-33)52-32-27(45)24(42)20(38)11(2)47-32/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3 |
InChI-Schlüssel |
DDELFAUOHDSZJL-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




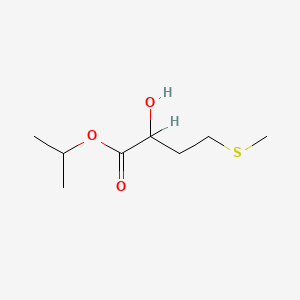

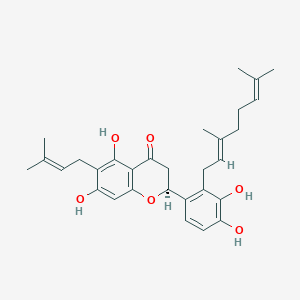
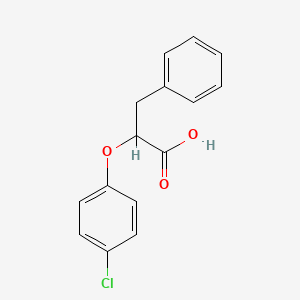
![N-[2-(Diethylamino)ethyl]-3-iodo-4-methoxybenzamide](/img/structure/B1254288.png)
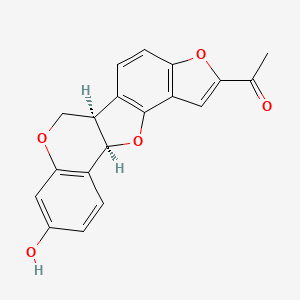

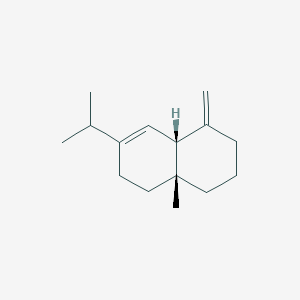

![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/structure/B1254298.png)
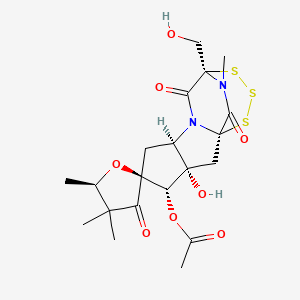
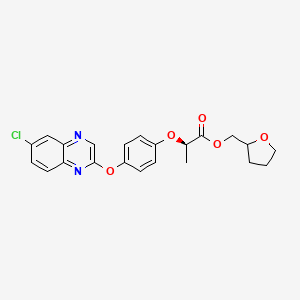
![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B1254302.png)